molecular formula C9H7ClN2O2 B13050490 2-(6-Chloro-2H-indazol-2-YL)acetic acid

2-(6-Chloro-2H-indazol-2-YL)acetic acid

Cat. No.: B13050490
M. Wt: 210.62 g/mol
InChI Key: CVWGFTWZQSIXKI-UHFFFAOYSA-N
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Description

2-(6-Chloro-2H-indazol-2-YL)acetic acid is a compound that belongs to the indazole family, which is a class of heterocyclic compounds containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2H-indazol-2-YL)acetic acid typically involves the reaction of 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. The reaction is carried out for several hours, and the product is purified by flash column chromatography . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2H-indazol-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2H-indazol-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2H-indazol-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and acetic acid functional groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(6-chloroindazol-2-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O2/c10-7-2-1-6-4-12(5-9(13)14)11-8(6)3-7/h1-4H,5H2,(H,13,14)

InChI Key

CVWGFTWZQSIXKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1Cl)CC(=O)O

Origin of Product

United States

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